molecular formula C3H6N4 B13062155 2-Ethyl-2h-tetrazole

2-Ethyl-2h-tetrazole

Cat. No.: B13062155
M. Wt: 98.11 g/mol
InChI Key: BGRKDLVBPMCBJW-UHFFFAOYSA-N
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Description

2-Ethyl-2H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial processes. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2H-tetrazole typically involves the cycloaddition reaction between an azide and a nitrile. One common method is the reaction of ethylamine with sodium azide in the presence of a suitable catalyst under controlled temperature and pressure conditions. This reaction leads to the formation of the tetrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-2H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzyme active sites and receptor proteins. This interaction can modulate biological pathways, leading to various therapeutic effects. The electron-donating and electron-withdrawing properties of the tetrazole ring also play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C3H6N4

Molecular Weight

98.11 g/mol

IUPAC Name

2-ethyltetrazole

InChI

InChI=1S/C3H6N4/c1-2-7-5-3-4-6-7/h3H,2H2,1H3

InChI Key

BGRKDLVBPMCBJW-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CN=N1

Origin of Product

United States

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